1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOPBLFXJYDNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme:
3-Bromo-5-fluorobenzyl bromide + pyrazol-4-ol → 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol
Reaction Conditions and Optimization
Research indicates that the reaction efficacy is highly sensitive to parameters such as temperature, reagent equivalents, solvent choice, and additives. A summarized data table from recent studies illustrates these conditions:
Example Optimization Data:
- Using 1.5 equivalents of 3-bromo-5-fluorobenzyl bromide with potassium carbonate in DMF at 100°C for 8–12 hours yields yields around 50–55% (see).
Synthetic Methodologies
Method A: Direct Nucleophilic Substitution
This straightforward approach involves mixing the pyrazol-4-ol with the benzyl halide in the presence of a base under reflux conditions:
- Reagents : 3-bromo-5-fluorobenzyl bromide, pyrazol-4-ol, K₂CO₃
- Solvent : DMF or DMSO
- Conditions : 80–120°C, 8–12 hours
- Outcome : Formation of the target compound with moderate to good yields (~50%)
Method B: Catalytic Cross-Coupling (Less Common)
Although less frequently reported, some studies explore palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to enhance selectivity and yields:
- Reagents : Palladium catalysts, boronic acids or amines, halogenated benzyl derivatives
- Conditions : Elevated temperatures, inert atmosphere
- Advantages : Higher selectivity, potential for functional group tolerance
Research Findings on Method Optimization
Recent studies, such as those summarized in, demonstrate that reaction yields are maximized when the benzyl bromide is added slowly to the reaction mixture at lower temperatures (~0°C), followed by gradual heating. The addition of water or weak acids like acetic acid has minimal impact on yield, indicating the robustness of the reaction conditions.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are employed to improve safety, reproducibility, and yield. Reaction parameters are scaled proportionally, with process intensification techniques such as microwave-assisted synthesis also explored to reduce reaction times and improve yields.
Notes on Reaction Mechanism
The key step involves nucleophilic attack of the pyrazol-4-ol's nitrogen atom on the electrophilic benzyl carbon bearing the bromide, facilitated by the base which deprotonates the pyrazol-4-ol, increasing its nucleophilicity. The halogen displacement proceeds via an SN2 mechanism, favored by polar aprotic solvents and elevated temperatures.
Summary of Key Data and Conditions
| Aspect | Data | References |
|---|---|---|
| Typical Yield | 50–55% | , |
| Reaction Temperature | 80–120°C | ,, |
| Reagent Excess | 1.1–1.7 equivalents | , |
| Solvent | DMF, DMSO | ,, |
| Reaction Time | 8–24 hours | ,, |
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
This compound has demonstrated notable antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited Minimum Inhibitory Concentration (MIC) values that indicate strong activity, especially against Gram-positive bacteria. The following table summarizes its antibacterial potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 6.0 |
| Bacillus subtilis | 3.0 |
These results suggest that the compound may be comparable to standard antibiotics like ciprofloxacin in terms of effectiveness against specific strains.
Anticancer Potential
The compound has also been evaluated for anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell growth significantly, with specific studies reporting IC50 values that highlight its potential as an anticancer agent:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 26 |
| MiaPaCa-2 (Pancreatic cancer) | < 0.5 |
| A673 (Ewing's sarcoma) | < 0.5 |
These findings underscore the compound's potential role in cancer treatment, particularly in targeting highly glycolytic tumors .
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties, such as polymers or liquid crystals. The unique electronic and structural characteristics imparted by the bromine and fluorine substituents make it suitable for applications requiring tailored material properties.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol against Staphylococcus aureus and other pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Anticancer Research
In another investigation focusing on cancer cell lines, researchers utilized this compound to assess its effects on cell proliferation and apoptosis. The findings revealed that it induced significant cell death in A549 cells, highlighting its potential as a lead compound for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol
- Structure : Benzyl group substituted with Br (3-position) and F (4-position).
- Molecular Weight : 271.09 .
- Key Difference : The altered halogen positions (3-Br, 4-F vs. 3-Br, 5-F in the target compound) may affect electronic distribution and steric hindrance. Fluorine’s electronegativity at the 4-position could enhance dipole interactions compared to the 5-position .
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol
- Structure : Pyrazole with 4-bromophenyl and 4-chlorophenyl substituents.
- Molecular Weight : 349.61 .
- Key Difference : Chlorine (smaller, less polarizable than Br) and bromine on separate phenyl rings create distinct electronic effects compared to the target compound’s benzyl-linked halogens. This structural variation may reduce lipophilicity relative to the benzyl-substituted analog .
1-(4-Chlorophenyl)-1H-pyrazol-4-ol
Functional Group Variations
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Structure : Trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring.
- Key Difference : The CF₃ group is a strong electron-withdrawing substituent, which contrasts with the electron-withdrawing but less bulky Br and F in the target compound. This difference could enhance metabolic stability but reduce π-π stacking interactions .
1-(2-Methylpropyl)-1H-pyrazol-4-ol
- Structure : Alkyl (2-methylpropyl) substituent instead of aromatic groups.
- Molecular Weight : 140.18 .
- Key Difference: The non-aromatic substituent eliminates conjugation effects, drastically altering solubility and bioavailability. Such analogs are less likely to engage in hydrophobic interactions critical for biological activity .
Comparative Data Table
Biological Activity
1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The synthesis typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with 1H-pyrazol-4-ol under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. For example, in vitro studies revealed that it can inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cells with IC50 values indicating potent activity .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cancer cell proliferation, such as lactate dehydrogenase (LDH), which is often overexpressed in cancer cells .
- Receptor Modulation : It may also bind to receptors that regulate cell growth and apoptosis, leading to programmed cell death in malignant cells .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing halogenated pyrazole derivatives like 1-(3-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol?
- Methodology : A typical approach involves the condensation of substituted chalcone epoxides with hydrazine derivatives. For example, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol was synthesized by refluxing an equimolar mixture of 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propananone and 2,4-dinitrophenylhydrazine in glacial acetic acid for 4 hours, followed by recrystallization . Adjusting substituents (e.g., bromo, fluoro) would require modifying the starting materials.
Q. How can NMR spectroscopy distinguish substituent effects in halogenated pyrazoles?
- Methodology : In the NMR spectrum of 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, the methoxy group appears as a singlet at 2.32 ppm, while the pyrazole OH proton resonates upfield at 6.00 ppm. Aromatic protons in electron-withdrawing environments (e.g., nitro groups) shift downfield (7.41–9.27 ppm), whereas electron-donating groups (e.g., methoxy) cause upfield shifts . For bromo-fluoro derivatives, similar deshielding/shielding trends can predict substituent positions.
Q. What analytical techniques are critical for confirming the purity of halogenated pyrazole derivatives?
- Methodology : Thin-layer chromatography (TLC) with ethyl acetate/hexane (5:1) is used to monitor reaction progress . High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular weight and composition. For structural validation, single-crystal X-ray diffraction (e.g., SHELX suite) resolves bond lengths and angles, as demonstrated in related pyrazole-thiazole hybrids .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing of halogenated pyrazoles?
- Methodology : In the crystal structure of 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole, C–H···N (2.56 Å), C–H···F (2.42 Å), and π-π interactions (3.8–4.0 Å) stabilize the lattice. Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding patterns, critical for predicting solubility and stability .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structurally similar pyrazole derivatives?
- Methodology : Discrepancies in aromatic proton shifts (e.g., 7.49–9.19 ppm vs. 7.41–9.27 ppm) arise from solvent effects (DMSO vs. CDCl) or substituent electronic modulation . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR spectra to validate experimental assignments .
Q. What strategies optimize the pharmacological activity of halogenated pyrazoles in anticancer studies?
- Methodology : Structure-activity relationship (SAR) studies on analogs like 1-(4-amino-5-bromo-6-(1H-pyrazol-1-yl)pyrimidin-2-yl)-1H-pyrazol-4-ol reveal that bromo-fluoro substituents enhance DNA intercalation or kinase inhibition. In vitro assays (e.g., MTT on cancer cell lines) and molecular docking (e.g., AutoDock Vina) identify key binding motifs .
Q. How do electron-withdrawing groups (e.g., Br, F) affect the reactivity of pyrazole derivatives in cross-coupling reactions?
- Methodology : Bromine at the benzyl position facilitates Suzuki-Miyaura coupling with aryl boronic acids. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating nucleophilic aromatic substitution. Reaction progress is monitored via NMR (e.g., δ -110 to -115 ppm for C–F environments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
